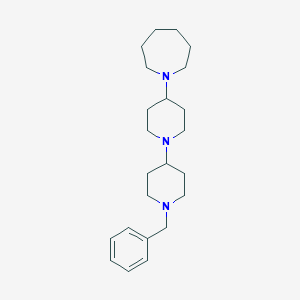![molecular formula C26H23N3O6 B247101 ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound with potential applications in scientific research. It is a pyrrolopyrazole derivative that has been synthesized using a number of different methods. In
Mechanism of Action
The mechanism of action of ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and other biological processes.
Biochemical and Physiological Effects:
Ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have a number of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-cancer, and anti-microbial activity. It has also been shown to have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its broad range of biological activity. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential for toxicity.
Future Directions
There are a number of potential future directions for research involving ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. These include further studies on its mechanism of action, its potential for use in the treatment of neurological disorders, and its potential for use in combination with other drugs to enhance their efficacy.
In conclusion, ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a promising compound with potential applications in scientific research. Its broad range of biological activity makes it a useful tool for studying the biological pathways involved in various diseases. Further research is needed to fully understand its mechanism of action and its potential for use in the treatment of neurological disorders.
Synthesis Methods
Ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can be synthesized using a number of different methods. One approach involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-furylacetonitrile to form a pyrrole intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate to yield the final product.
Scientific Research Applications
Ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has potential applications in scientific research as a tool for studying the biological pathways involved in various diseases. It has been shown to have activity against a number of different targets, including kinases, proteases, and enzymes involved in inflammation.
properties
Molecular Formula |
C26H23N3O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 4-[4-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C26H23N3O6/c1-3-33-20-14-16(9-12-18(20)30)24-21-22(19-6-5-13-35-19)27-28-23(21)25(31)29(24)17-10-7-15(8-11-17)26(32)34-4-2/h5-14,24,30H,3-4H2,1-2H3,(H,27,28) |
InChI Key |
SROCSVCAABASIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(NN=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)C5=CC=CO5)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(NN=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)C5=CC=CO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B247019.png)
amino]propanamide](/img/structure/B247020.png)
amino]propanamide](/img/structure/B247021.png)
![4-Bromo-2-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247022.png)
![3-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247023.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247025.png)
![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)



